molecular formula C24H20BrN3O2 B11595091 N-(4-bromophenyl)-3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide

N-(4-bromophenyl)-3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide

Cat. No.: B11595091
M. Wt: 462.3 g/mol
InChI Key: AWMAGNRUCCWMEB-UHFFFAOYSA-N
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Description

N-(4-BROMOPHENYL)-3-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a bromophenyl group and a methylphenyl group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-3-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromobenzoyl chloride with 4-methylphenylhydrazine to form an intermediate hydrazone. This intermediate is then reacted with 3-bromopropionyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. Solvent extraction, recrystallization, and chromatography are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMOPHENYL)-3-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding oxides or quinones.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

N-(4-BROMOPHENYL)-3-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-BROMOPHENYL)-3-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-BROMOPHENYL)BENZAMIDE: Shares the bromophenyl group but differs in the rest of the structure.

    4-BROMO-N-(4-METHOXYBENZYL)BENZAMIDE: Similar in having a bromophenyl group but with different substituents.

Uniqueness

N-(4-BROMOPHENYL)-3-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H20BrN3O2

Molecular Weight

462.3 g/mol

IUPAC Name

N-(4-bromophenyl)-3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanamide

InChI

InChI=1S/C24H20BrN3O2/c1-16-6-8-17(9-7-16)23-20-4-2-3-5-21(20)24(30)28(27-23)15-14-22(29)26-19-12-10-18(25)11-13-19/h2-13H,14-15H2,1H3,(H,26,29)

InChI Key

AWMAGNRUCCWMEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CCC(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

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